Signature Products
Products include reagent acids, reagent salts, turbidity standards, analytical indicators, analytical solutions, anion standards, bio-refined reagents, buffers, chromatography products, acetylenics & olefins, high purity in-organics, high purity quaternary ammonium salts, HPLC solvents, ICP standard solvents, lithium salts, organic chemicals, organic halogen reagents, organic salts & acids, perchlorate compounds, periodates & iodates, phenanthrolines & bipyridines, rare earth compounds, reagent solvents, silicas & resins, spectrophotometer standard chemicals, technical grade acids, ultra trace metal acids, trace metal acids.
VCID | Product Name | CAS No. | MF |
---|---|---|---|
VC0008429 | Cyanic acid, thiodi-4,1-phenylene ester | 101657-79-8 | C14H8N2O2S |
VC0008426 | 3,17-dihydroxy-20,21-epoxy-19-norpregna-1,3,5(10)-triene | 102651-47-8 | C20H26O3 |
VC0008427 | 3(2H)-Isoquinolinone,5,6,7,8-tetrahydro-(9CI) | 102879-33-4 | C9H11NO |
VC0008435 | Neopentyl Glycol Dimethacrylate | 104182-97-0 | C13H20O4 |
VC0008311 | 2-[(4-METHYLBENZYL)SULFANYL]BENZENECARBOXYLIC ACID | 104351-51-1 | C15H14O2S |
VC0008434 | 2-(CHLOROMETHYL)-6-(TRIFLUOROMETHYL)-1H-BENZO[D]IMIDAZOLE | 107430-29-5 | C9H6ClF3N2 |
VC0008298 | 1,1,2-Trichloro-4-methyl-1-pentene | 108562-63-6 | C6H9Cl3 |
VC0008433 | 2-(1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraen-8-yl)acetic acid | 19741-30-1 | C9H8N2O2 |
VC0008359 | Cetuximab | 205923-56-4 | C107H179N35O36S7 |
VC0008373 | Magnesium dihydrogen di-L-aspartate | 2068-80-6 | C8H12MgN2O8 |
VC0008361 | 1-Propyl-1H-pyrrole-2,5-dione | 21746-40-7 | C7H9NO2 |
VC0008377 | POLY(4-METHYL-1-PENTENE) | 25068-26-2 | C6H12 |
VC0008372 | POLYOXYETHYLENE(10) STEARYLAMINE ETHER | 26635-92-7 | C26H55NO4 |
VC0008360 | neodecanoic acid, cobalt salt | 27253-31-2 | C20H38CoO4 |
VC0008366 | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | 469-61-4 | C15H24 |
VC0008362 | 1,2-Propylene glycol diacetate | 623-84-7 | C7H12O4 OC(CH3)OCH2CH(CH3)OC(CH3)O C7H12O4 |
VC0008364 | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | 68002-25-5 | C4H8N6O |
VC0008371 | BASIC YELLOW 57 | 68391-31-1 | C19H22ClN5O |
VC0008374 | Diethyl2-hydroxyglutarate,2-Hydroxyglutaricaciddiethylester | 69134-53-8 | C9H16O5 |
VC0008367 | Chlorotrifluoroethylene | 79-38-9 | C2ClF3 |
VC0008403 | 2-Methylbenzenesulfonic acid | 88-20-0 | C7H8O3S |
VC0008363 | 1-Propene, polymer with ethene | 9010-79-1 | C5H10 |
VC0008395 | dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride | 97158-31-1 | C38H76ClNO4 |
VC0008365 | 10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenantbrene-10-oxide | 99208-50-1 | C18H13O4P |
VC0008368 | Tert-butyl N-(7-aminoheptyl)carbamate | 99733-18-3 | C12H26N2O2 |